

Application Notes and Protocols for Enpp-1-IN-5

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Compound of Interest

Compound Name: *Enpp-1-IN-5*

Cat. No.: *B12424061*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information on the stability and storage of **Enpp-1-IN-5**, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Introduction

Enpp-1-IN-5 is a small molecule inhibitor of ENPP1, an enzyme involved in the hydrolysis of extracellular nucleotides. ENPP1 plays a significant role in various physiological and pathological processes, including bone mineralization and immune response. The stability of **Enpp-1-IN-5** is a critical factor for its effective use in in vitro and in vivo studies. This document outlines the recommended storage conditions and provides a general protocol for assessing its stability.

Data Presentation

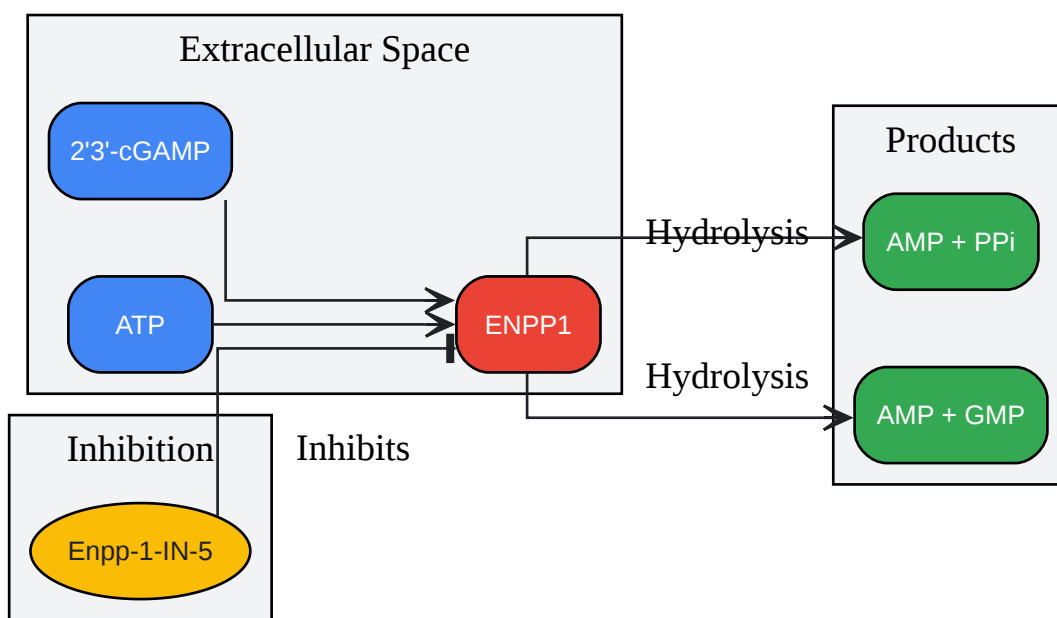
The stability of **Enpp-1-IN-5** under various storage conditions is summarized below. These recommendations are based on information provided by commercial suppliers.

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	3 years	Recommended for long-term storage.
4°C	2 years	Suitable for intermediate-term storage.	
In Solvent	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	1 month	For shorter-term storage of solutions.	

Shipping Conditions: **Enpp-1-IN-5** is typically shipped at room temperature, which indicates its stability for short durations under these conditions.[\[1\]](#)

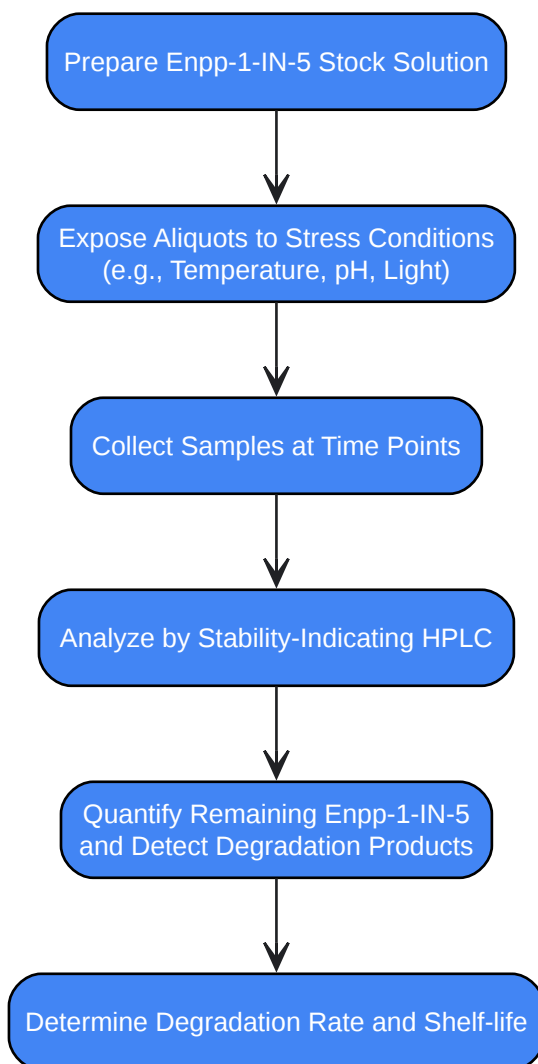
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ENPP1 signaling pathway and a general workflow for stability testing.



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Caption: ENPP1 hydrolyzes extracellular ATP and cGAMP.



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Caption: General workflow for stability assessment.

Experimental Protocols

This section provides a general protocol for conducting stability studies on **Enpp-1-IN-5**. This protocol is based on established guidelines for small molecule drug stability testing and should be adapted to specific laboratory conditions and analytical instrumentation.

Objective:

To assess the stability of **Enpp-1-IN-5** under various environmental conditions and establish its degradation profile.

Materials:

- **Enpp-1-IN-5** (solid powder)
- Dimethyl sulfoxide (DMSO), HPLC grade
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid or other appropriate mobile phase modifier
- pH buffers
- Calibrated HPLC system with UV detector
- Environmental chambers or incubators
- Photostability chamber

Protocol for Stability-Indicating HPLC Method Development (General Steps):

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the intact drug from its degradation products.^{[2][3][4][5][6]}

- **Column Selection:** Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- **Mobile Phase Selection:** A common starting point is a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
- **Forced Degradation Studies:** To ensure the method is stability-indicating, perform forced degradation studies. This involves intentionally degrading the drug under stress conditions to generate degradation products.
 - **Acid Hydrolysis:** Incubate **Enpp-1-IN-5** solution with 0.1 N HCl.

- Base Hydrolysis: Incubate **Enpp-1-IN-5** solution with 0.1 N NaOH.
- Oxidative Degradation: Treat **Enpp-1-IN-5** solution with 3% hydrogen peroxide.
- Thermal Degradation: Expose solid **Enpp-1-IN-5** and its solution to elevated temperatures (e.g., 60-80°C).
- Photodegradation: Expose solid **Enpp-1-IN-5** and its solution to light according to ICH Q1B guidelines.
- Method Optimization: Analyze the stressed samples by HPLC. Optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation between the parent peak of **Enpp-1-IN-5** and all degradation product peaks. The UV detection wavelength should be selected based on the UV spectrum of **Enpp-1-IN-5** to ensure maximum sensitivity for both the parent drug and its degradation products.

Protocol for Long-Term and Accelerated Stability Testing:

This protocol is based on general guidelines for stability testing of small molecules.^{[1][7]}

- Sample Preparation:
 - Prepare a stock solution of **Enpp-1-IN-5** in a suitable solvent (e.g., DMSO) at a known concentration.
 - Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.
 - Also, store aliquots of the solid compound.
- Storage Conditions:
 - Long-Term Storage: Store samples at the recommended conditions (-20°C and 4°C for solid; -80°C and -20°C for solutions).
 - Accelerated Storage: To predict long-term stability, store samples at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH).

- Time Points:
 - Define the time points for sample analysis. For long-term studies, this could be 0, 3, 6, 9, 12, 18, 24, and 36 months.
 - For accelerated studies, time points might be 0, 1, 2, 3, and 6 months.
- Analysis:
 - At each time point, retrieve the samples from the specified storage conditions.
 - Analyze the samples using the validated stability-indicating HPLC method.
 - Quantify the peak area of the intact **Enpp-1-IN-5** and any degradation products.
- Data Interpretation:
 - Calculate the percentage of **Enpp-1-IN-5** remaining at each time point relative to the initial time point (time 0).
 - Monitor the formation of any degradation products. A significant change is often defined as a >5% loss of the initial amount of the active substance.

Conclusion

Proper handling and storage of **Enpp-1-IN-5** are paramount for its efficacy in research and development. The provided storage conditions should be strictly followed. For critical applications, it is recommended to perform in-house stability assessments using a well-developed stability-indicating analytical method, such as the HPLC protocol outlined above. These measures will ensure the reliability and reproducibility of experimental outcomes.

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